N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a small-molecule compound featuring a benzofuran-thiazole hybrid scaffold. The structure includes a 5-methoxy-1-benzofuran moiety linked to the 4-position of a 1,3-thiazole ring, with a 2-nitrobenzamide group at the 2-position of the thiazole.
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-26-12-6-7-16-11(8-12)9-17(27-16)14-10-28-19(20-14)21-18(23)13-4-2-3-5-15(13)22(24)25/h2-10H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUSOPHYSNFNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the cyclization of appropriate thioamides or thioesters with α-haloketones .
Industrial Production Methods
Industrial production of such complex compounds often employs automated and high-throughput synthesis techniques to ensure consistency and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzamide group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Benzofuran vs. Phenyl/Thiazole Substitutions : The benzofuran moiety in the target compound may enhance π-π stacking interactions in biological targets compared to simpler phenyl groups, as seen in the plant growth modulators .
- Nitrobenzamide vs. Other Linkers: The 2-nitrobenzamide group in the target compound could improve binding affinity compared to phenoxy or urea derivatives, as nitro groups often act as electron-withdrawing anchors in enzyme active sites .
- Antimicrobial Activity : Triazole-containing analogs (e.g., ) show moderate activity against E. coli, suggesting the target compound’s nitro group might enhance potency if tested .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : In N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), intermolecular N–H⋯N and C–H⋯F/O interactions stabilize crystal packing, a feature likely shared by the target compound due to its amide and nitro groups .
Biological Activity
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This compound features a unique structural arrangement that includes a benzofuran moiety linked to a thiazole ring, which is further connected to a nitro-substituted benzamide group. The combination of these functional groups contributes to its diverse biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.44 g/mol |
| XLogP3-AA | 5.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action is believed to involve the compound's ability to intercalate into DNA, thereby affecting gene expression and cellular proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Studies indicate that it possesses antibacterial and antifungal properties, making it a candidate for further exploration in the treatment of infectious diseases. The thiazole ring is thought to play a crucial role in its interaction with microbial targets.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation: The benzofuran moiety allows the compound to bind to DNA, disrupting replication and transcription processes.
- Enzyme Modulation: The thiazole ring may interact with various enzymes and receptors, influencing their activity and leading to altered metabolic pathways.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed increased apoptosis markers and cell cycle arrest at the G2/M phase.
Study 2: Antimicrobial Activity
In another study, the antimicrobial properties were assessed against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against C. albicans, indicating moderate antibacterial and strong antifungal activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
